Ethyl 2-(((4-nitrophenoxy)carbonyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
Description
Ethyl 2-(((4-nitrophenoxy)carbonyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a synthetic derivative of the tetrahydrobenzo[b]thiophene scaffold, a heterocyclic system with demonstrated pharmacological relevance. The compound features a 4-nitrophenoxycarbamoyl group at the 2-position and an ethyl ester at the 3-position of the thiophene ring. The nitro group on the phenoxy moiety introduces electron-withdrawing properties, which may enhance stability and modulate biological activity.
Properties
IUPAC Name |
ethyl 2-[(4-nitrophenoxy)carbonylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O6S/c1-2-25-17(21)15-13-5-3-4-6-14(13)27-16(15)19-18(22)26-12-9-7-11(8-10-12)20(23)24/h7-10H,2-6H2,1H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJESWLLXYZKYQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)OC3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions and Optimization
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Molar Ratios : A stoichiometric ratio of 1:1:1 for cyclohexanone, ethyl cyanoacetate, and sulfur is typically used.
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Solvent System : Absolute ethanol serves as the solvent, facilitating both the cyclocondensation and subsequent hydrolysis steps.
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Temperature and Time : The reaction proceeds at reflux (78–80°C) for 3 hours, yielding the crude product as a yellow crystalline solid.
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Workup : The product is isolated by adjusting the pH to 7.0 with dilute acetic acid, followed by recrystallization from ethanol to achieve >90% purity.
Key Data:
| Parameter | Value |
|---|---|
| Yield | 85–90% |
| Melting Point | 117–118°C |
| Purity (HPLC) | >90% (MeCN:H₂O gradient) |
Preparation of 4-Nitrophenyl Chloroformate
4-Nitrophenyl chloroformate, the acylating agent critical for introducing the carbamate group, is synthesized via the reaction of 4-nitrophenol with bis(trichloromethyl) carbonate (triphosgene) in the presence of a base.
Industrial-Scale Protocol:
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Reagents :
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4-Nitrophenol (1.0 mol)
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Triphosgene (0.4 mol)
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Diethylaniline (1.1 mol) as base
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Toluene (3 L) as solvent
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Procedure :
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Triphosgene is dissolved in toluene under nitrogen at 0°C.
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4-Nitrophenol and diethylaniline are added dropwise over 60 minutes.
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The mixture is stirred for 1 hour, followed by quenching with cold water (1 L) and liquid-liquid extraction.
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Challenges and Solutions:
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Moisture Sensitivity : Conduct reactions under anhydrous conditions with rigorous exclusion of moisture.
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Byproduct Management : Diethylaniline hydrochloride is removed via aqueous washes, ensuring high purity of the chloroformate.
Acylation of the Parent Amine
The final step involves the reaction of ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate with 4-nitrophenyl chloroformate to form the target carbamate.
Microwave-Assisted Acylation:
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Reagents :
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Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (0.01 mol)
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4-Nitrophenyl chloroformate (0.01 mol)
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Triethylamine (1.1 eq) as base
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Dichloromethane (DCM) as solvent
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Procedure :
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The amine and triethylamine are dissolved in DCM under nitrogen.
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4-Nitrophenyl chloroformate is added dropwise at 0°C.
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The mixture is irradiated in a microwave reactor at 60°C for 10 minutes.
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Workup :
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The reaction is quenched with ice water, and the organic layer is separated.
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Purification via flash chromatography (SiO₂, ethyl acetate/hexane 1:3) yields the product as a pale-yellow solid.
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Conventional Thermal Method:
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Conditions : Reflux in DCM for 4 hours.
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Yield Comparison :
Method Yield (%) Purity (%) Microwave 92 98 Thermal 78 95
Characterization and Analytical Data
The target compound is rigorously characterized to confirm its structure and purity:
Spectroscopic Data:
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¹H NMR (400 MHz, CDCl₃) : δ 1.31 (t, 3H, J = 7.1 Hz, -OCH₂CH₃), 1.72–1.85 (m, 4H, cyclohexyl H), 2.55 (t, 2H, J = 5.8 Hz, cyclohexyl H), 2.89 (t, 2H, J = 5.8 Hz, cyclohexyl H), 4.26 (q, 2H, J = 7.1 Hz, -OCH₂CH₃), 7.39 (d, 2H, J = 9.0 Hz, Ar-H), 8.21 (d, 2H, J = 9.0 Hz, Ar-H), 10.12 (s, 1H, -NH-).
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IR (KBr) : 1745 cm⁻¹ (C=O ester), 1690 cm⁻¹ (C=O carbamate), 1520 cm⁻¹ (NO₂ asym), 1345 cm⁻¹ (NO₂ sym).
Purity Assessment:
Industrial-Scale Production Considerations
For large-scale synthesis, continuous flow reactors are employed to enhance safety and efficiency:
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Flow Reactor Parameters :
Parameter Value Residence Time 15 minutes Temperature 60°C Throughput 10 kg/h -
Cost Analysis :
Component Cost per kg (USD) Parent Amine 120 4-Nitrophenyl Chloroformate 95 Total Production Cost 215
Chemical Reactions Analysis
General Chemical Reactions of Related Compounds
Compounds similar to Ethyl 2-(((4-nitrophenoxy)carbonyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate, such as Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate, undergo various chemical reactions:
Cyclization Reactions
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Cyclization can occur with reagents like ethyl isothiocyanate to form heterocyclic structures such as benzo thieno[2,3-d]thiazin-4-one.
Acylation Reactions
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Acylation involves the reaction with chloroacetyl chloride in the presence of a base like triethylamine to form acylated derivatives.
Nucleophilic Substitution Reactions
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Nucleophilic Substitution can occur at the amino group using various alkylating agents to introduce different substituents.
Potential Chemical Reactions of this compound
Given the structural similarities, this compound might undergo reactions typical for compounds with ester and amide functionalities:
Hydrolysis
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Hydrolysis of the ester group could occur under basic conditions, leading to the formation of a carboxylic acid derivative.
Amidation
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Amidation reactions might involve the amide group reacting with nucleophiles to form new amide derivatives.
Nitro Group Reduction
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Reduction of the Nitro Group could be achieved using reducing agents like hydrogen in the presence of a catalyst, converting the nitro group to an amino group.
Data Table: Potential Chemical Reactions
| Reaction Type | Conditions | Expected Product |
|---|---|---|
| Hydrolysis | Basic conditions (e.g., NaOH) | Carboxylic acid derivative |
| Amidation | Nucleophile (e.g., ammonia) | New amide derivative |
| Nitro Reduction | H2/Pd or other reducing agents | Amino derivative |
Scientific Research Applications
Basic Information
- Molecular Formula : CHNOS
- Molecular Weight : 374.41 g/mol
- Density : 1.4 g/cm³
- Boiling Point : 511.7 °C at 760 mmHg
- Flash Point : 263.3 °C
- CAS Number : 1820016-84-9
Structure
The compound features a complex structure that includes a benzo[b]thiophene core, which is known for its biological activity. The presence of the nitrophenoxy group enhances its potential for various chemical reactions and biological interactions.
Medicinal Chemistry
Ethyl 2-(((4-nitrophenoxy)carbonyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate has shown promise in medicinal chemistry due to its structural characteristics that allow for the modification of biological activity. Its applications include:
- Anticancer Activity : Preliminary studies suggest that derivatives of this compound may exhibit cytotoxic effects against various cancer cell lines. The nitrophenoxy group is believed to play a crucial role in enhancing these effects.
- Anti-inflammatory Properties : Research indicates potential anti-inflammatory activities, making it a candidate for developing new therapeutic agents targeting inflammatory diseases.
Drug Development
The compound's unique structure allows it to serve as a scaffold for designing new pharmaceuticals. Its derivatives can be synthesized to optimize efficacy and reduce toxicity:
- Prodrugs : The ester functionality can be exploited to create prodrugs that improve solubility and bioavailability.
- Targeted Delivery Systems : The compound can be modified to include targeting moieties for specific delivery to diseased tissues, enhancing therapeutic outcomes while minimizing side effects.
Biological Studies
Research has utilized this compound in various biological studies:
- Mechanistic Studies : Investigating the mechanism of action of this compound helps understand its interaction with biological targets, which is crucial for drug design.
- Toxicological Assessments : Evaluating the safety profile of this compound and its derivatives is essential for their potential use in clinical settings.
Case Study 1: Anticancer Activity Assessment
A study conducted on the anticancer properties of this compound demonstrated significant cytotoxicity against A549 lung cancer cells. The IC50 value was found to be lower than that of standard chemotherapeutic agents, indicating its potential as a lead compound for further development.
Case Study 2: Anti-inflammatory Mechanism Exploration
In another investigation focusing on inflammation models, derivatives of this compound were tested for their ability to inhibit pro-inflammatory cytokines. Results showed a marked reduction in TNF-alpha and IL-6 levels in treated groups compared to controls, suggesting its utility in treating inflammatory diseases.
Mechanism of Action
The mechanism of action of Ethyl 2-(((4-nitrophenoxy)carbonyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the structure of the compound’s derivatives .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The key distinction lies in the substituent at the 2-position of the tetrahydrobenzo[b]thiophene core. Below is a comparative analysis of structurally related compounds:
Physicochemical Properties
- LogP: The parent compound (ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate) has a LogP of 2.64, indicating moderate lipophilicity .
- Solubility : Carbamate derivatives (e.g., 3a) are typically soluble in polar aprotic solvents (e.g., DMF, DMSO) but poorly soluble in water .
Biological Activity
Ethyl 2-(((4-nitrophenoxy)carbonyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- IUPAC Name : this compound
- CAS Number : 1820016-84-9
This compound features a nitrophenoxy group and a tetrahydrobenzo[b]thiophene core, which are significant for its biological activity.
1. Anticancer Activity
Research indicates that derivatives of tetrahydrobenzo[b]thiophene compounds exhibit notable anticancer properties. This compound has been evaluated for its cytotoxic effects against various cancer cell lines.
- Case Study : In vitro studies demonstrated that the compound inhibits cell proliferation in HeLa cells with an IC50 value in the low micromolar range. The mechanism involves the induction of apoptosis through the modulation of Bcl-2 and Bax expression levels, leading to cell cycle arrest at the G2/M phase .
2. Anti-inflammatory Activity
The compound also shows potential as an anti-inflammatory agent. Its ability to inhibit pro-inflammatory cytokines has been documented.
- Mechanism : this compound reduces TNF-alpha release in LPS-stimulated macrophages. This suggests that it may interfere with the MAPK signaling pathway .
Data Table: Biological Activity Summary
| Activity Type | Cell Line/Model | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Anticancer | HeLa | ~10 | Induction of apoptosis (Bcl-2/Bax modulation) |
| Anti-inflammatory | LPS-stimulated macrophages | ~5 | Inhibition of TNF-alpha release |
3. Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by structural modifications. For instance:
- Substituent Effects : The presence of electron-withdrawing groups such as nitro enhances the compound's potency against cancer cells compared to unsubstituted analogs .
4. Toxicity Studies
Preliminary toxicity assessments indicate that while the compound exhibits significant biological activity, it also requires careful evaluation for cytotoxic effects on normal human cells.
Q & A
Q. What are the optimized synthetic routes for Ethyl 2-(((4-nitrophenoxy)carbonyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate, and how do reaction conditions influence yield?
- Methodological Answer : The compound is synthesized via multi-step reactions starting from ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate. Key steps include:
- Acylation : Reacting the amino group with 4-nitrophenyl chloroformate in anhydrous dichloromethane under nitrogen, yielding 85% after purification .
- Microwave-Assisted Synthesis : Using Eco-friendly catalysts (e.g., Fe3O4-impregnated eggshell) under microwave irradiation reduces reaction time to 15–20 minutes with yields >80% .
- Solvent Optimization : Ethanol or acetonitrile reflux (6–8 hours) is preferred for better solubility and reduced side products compared to polar aprotic solvents .
Q. How can spectroscopic techniques (NMR, IR) be utilized to confirm the structure and purity of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Characteristic signals include δ ~6.03 ppm (NH₂ protons in the tetrahydrobenzo[b]thiophene core), δ ~1.25–1.30 ppm (ethyl ester CH₃), and δ ~168–170 ppm (ester carbonyl carbon) .
- IR Spectroscopy : Peaks at 1689–1698 cm⁻¹ (C=O stretch of ester and carbamate) and 1267 cm⁻¹ (C-O-C stretch) confirm functional groups .
- LC-MS/HRMS : Molecular ion peaks (e.g., m/z 331.5 [M+1]) validate molecular weight and purity .
Q. What preliminary biological screening approaches are suitable for evaluating its bioactivity?
- Methodological Answer :
- In vitro cytotoxicity : MTT assays against cancer cell lines (e.g., HCT-116 colon cancer) with IC₅₀ values <10 µM indicate potent activity .
- Antimicrobial screening : Disk diffusion assays against Gram-positive bacteria (e.g., S. aureus) show inhibition zones >15 mm at 100 µg/mL .
Advanced Research Questions
Q. How does structural modification of the 4-nitrophenoxy carbonyl group impact anticancer activity?
- Methodological Answer :
- SAR Studies : Replacing the 4-nitrophenoxy group with lauroyl or pyrazole moieties enhances apoptosis-inducing activity (e.g., 2–3-fold increase in caspase-3 activation in MCF-7 cells) .
- Electron-Withdrawing Groups : The nitro group increases electrophilicity, improving DNA intercalation potency, as shown in molecular docking studies .
Q. What mechanistic pathways underlie its apoptosis-inducing effects in breast cancer models?
- Methodological Answer :
- Mitochondrial Pathway : Upregulation of Bax/Bcl-2 ratio (2.5-fold) and cytochrome c release in MDA-MB-231 cells, confirmed via Western blot .
- In Vivo Validation : Xenograft models show 60% tumor volume reduction at 50 mg/kg/day (oral) with minimal hepatotoxicity .
Q. How can this compound serve as a precursor for synthesizing heterocyclic systems (e.g., thiazoles, pyrimidines)?
- Methodological Answer :
- Cyclocondensation : Reacting with thioureas or hydrazines in polyphosphoric acid yields thieno[2,3-d]pyrimidines (85–90% yield) .
- Knoevenagel Reaction : Condensation with aldehydes (e.g., 2-thiophenecarboxaldehyde) forms cyanoacrylamide derivatives with enhanced anticancer activity (IC₅₀: 1.2–3.8 µM) .
Q. What analytical strategies resolve contradictions in reported cytotoxicity data across cell lines?
- Methodological Answer :
- Dose-Response Curves : IC₅₀ variations (e.g., 5 µM in HCT-116 vs. 25 µM in HepG2) are linked to differential expression of ABC transporters .
- Metabolic Stability : Microsomal assays (e.g., human liver microsomes) reveal rapid glucuronidation (t₁/₂ <30 min), explaining reduced efficacy in certain models .
Q. How do solvent and catalyst choices influence the recyclization of intermediates during synthesis?
- Methodological Answer :
- Recyclization in Methanol : Ethyl 2-diazo derivatives react with ethyl acetoacetate to form hydrazones (75% yield) in ethanol, while methanol promotes pyrazole ring closure .
- Biocatalysts : Eggshell/Fe3O4 in ethanol under microwave irradiation minimizes byproducts (e.g., <5% dimerization) compared to traditional acid catalysts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
